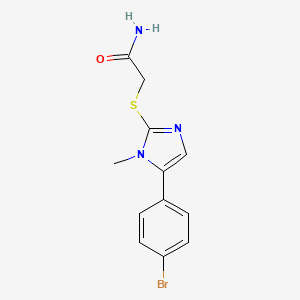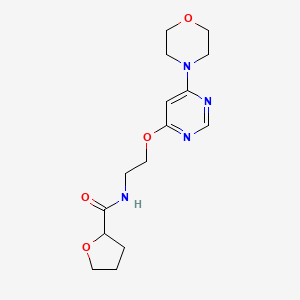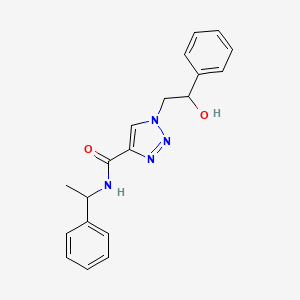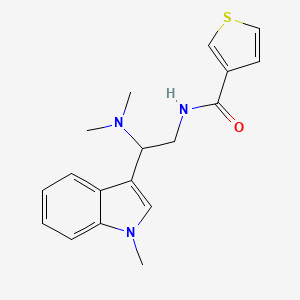
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a structurally complex molecule that may be related to various synthesized carboxamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as dimethylaminoethyl groups and carboxamide linkages, which are often seen in molecules with pharmacological potential .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with the formation of carboxylic acids followed by conversion to the corresponding amides. For instance, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides includes oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids and subsequent amide formation through acid chlorides or carbonyldiimidazole coupling . This suggests that a similar approach could be employed for the synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized using X-ray diffraction methods, which provide detailed information about the crystal structure and molecular conformation. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined to be in the monoclinic space group with specific cell parameters and exhibited both intra and intermolecular hydrogen bonds . These findings highlight the importance of molecular interactions in the solid state, which could also be relevant for the analysis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of carboxamide derivatives can be influenced by the presence of substituents on the aromatic systems and the nature of the amine component. For instance, the study on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed that the position and nature of substituents affected the compounds' ability to intercalate with DNA and their antitumor activity . This suggests that the chemical reactivity of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide could also be modulated by its substituents, potentially impacting its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The physicochemical properties and biological activities of the acridine derivatives were determined, indicating that the electron-withdrawing substituents and the charge state of the chromophore at physiological pH played a significant role in their antitumor activity . These properties are likely to be important for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide as well, and would need to be characterized to assess its suitability for further development.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptor
Research has highlighted the optimization of chemical functionalities in indole-2-carboxamides, such as "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide," for allosteric modulation of the cannabinoid type 1 (CB1) receptor. Structural modifications in this class of compounds can significantly impact their binding affinity and cooperativity with the receptor, suggesting potential applications in modulating CB1 receptor activity for therapeutic purposes (Khurana et al., 2014).
Antiproliferative Activity
Another study focused on the antiproliferative activity of novel thiophene derivatives, including "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide." These compounds exhibited significant activity against cancer cell lines, such as breast and colon cancer, highlighting their potential as anticancer agents (Ghorab et al., 2013).
Antibacterial and Antifungal Activities
Compounds structurally related to "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide" have shown antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives have demonstrated their potential in treating microbial infections, offering a new avenue for developing antimicrobial agents (Vasu et al., 2003).
Imaging Cancer Tyrosine Kinase
The synthesis of radiolabeled compounds structurally similar to "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide" for positron emission tomography (PET) imaging has been explored. Such studies indicate potential applications in non-invasively imaging cancer tyrosine kinase activity, contributing to cancer diagnosis and the monitoring of therapeutic efficacy (Wang et al., 2005).
Radiosensitization and Cytotoxicity
Research into nitrothiophene-5-carboxamides, related to the chemical structure , has revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment through selective sensitization of tumor cells to radiation (Threadgill et al., 1991).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)17(10-19-18(22)13-8-9-23-12-13)15-11-21(3)16-7-5-4-6-14(15)16/h4-9,11-12,17H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPDVSVLVZSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

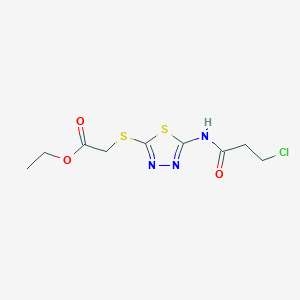
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)
![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

